1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene
Overview
Description
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene is a fluorinated liquid crystal monomer. This compound is known for its unique structural properties, making it a valuable material in various scientific and industrial applications, particularly in the field of liquid crystal displays (LCDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the ethoxy and difluoro-substituted benzene ring.
Cyclohexyl Derivative: The trans-4-pentylcyclohexyl group is introduced through a series of reactions involving cyclohexanone and pentyl bromide.
Coupling Reaction: The final step involves a coupling reaction between the ethoxy-difluorobenzene and the cyclohexyl derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone at room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced liquid crystal materials.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with light and electric fields. The compound’s molecular structure allows it to align in specific orientations when subjected to an electric field, making it an essential component in liquid crystal displays. The ethynyl and cyclohexyl groups contribute to its stability and responsiveness to external stimuli.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)-1,1’-biphenyl
Uniqueness
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene stands out due to its unique combination of ethoxy, difluoro, and cyclohexyl groups, which provide it with superior liquid crystalline properties. This makes it highly effective in applications requiring precise control of molecular orientation and stability under varying conditions.
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2O/c1-3-5-6-7-20-8-13-22(14-9-20)23-15-10-21(11-16-23)12-17-24-18-19-25(30-4-2)27(29)26(24)28/h10-11,15-16,18-20,22H,3-9,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSJHOQHIGUNCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124770-59-8 | |
Record name | 1-Ethoxy-2,3-difluor-4-[4-(trans-4-pentylcyclohexyl)phenylet hinyl]-benzol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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